molecular formula C27H24N4O2 B2884461 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 349549-18-4

1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2884461
CAS No.: 349549-18-4
M. Wt: 436.515
InChI Key: APZCHBOWEPMMQW-UHFFFAOYSA-N
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Description

The target compound is a bipyrazole derivative featuring a 4-methoxyphenyl group at position 5, phenyl groups at positions 1' and 3', and an acetyl substituent at position 2 of the dihydropyrazole ring. Pyrazole and bipyrazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-19(32)31-26(17-25(28-31)20-13-15-23(33-2)16-14-20)24-18-30(22-11-7-4-8-12-22)29-27(24)21-9-5-3-6-10-21/h3-16,18,26H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZCHBOWEPMMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction . This method provides a straightforward pathway to construct the compound in good yields. The reaction conditions typically involve the use of nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride .

Chemical Reactions Analysis

1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. For example, its cytotoxic effects may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Core Structural Variations

Key analogs (Table 1):

Compound Name Substituents (Position) Core Structure Reference
Target Compound 5-(4-MeOPh), 1',3'-Ph, 2-acetyl Bipyrazole-dihydro
1-[3'-(4-Methylphenyl)-...]ethan-1-one 5-Ph, 3'-(4-MePh), 2-acetyl Bipyrazole-dihydro
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-MeOPh)-2-pyrazoline 5-(4-MeOPh), N-aryl (3,4-diMePh) Monopyrazole-dihydro
2-[5-(4-MeOPh)-3-Ph-...]benzothiazole 5-(4-MeOPh), 3-Ph, 2-benzothiazole Pyrazole-benzothiazole

Insights :

  • Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with methyl (e.g., ) or nitro (e.g., ) substituents in analogs.
  • Core Modifications: Bipyrazole-dihydro cores (target compound) exhibit greater structural rigidity compared to monopyrazole derivatives (e.g., ), which may influence conformational stability in biological systems.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Target Compound : Melting point data is unavailable, but bipyrazoles with acetyl groups (e.g., ) typically exhibit higher m.p. (>150°C) due to increased molecular symmetry.
  • Analog 1h (): m.p. 120–124°C, influenced by the less rigid monopyrazole core .
  • Analog 2h (4-ethoxyphenyl) : Lower m.p. (102–106°C) due to longer alkoxy chains disrupting crystal packing .

Spectroscopic Data

  • ¹H-NMR : The target compound’s acetyl group would show a singlet near δ 2.1–2.3 ppm, similar to 1h (δ 2.17–2.22 ppm for methyl groups) . Methoxy protons resonate at δ 3.75–3.80 ppm across analogs .
  • IR : Bipyrazoles exhibit C=O stretches near 1680–1690 cm⁻¹ (acetyl) and C=N stretches at 1495–1500 cm⁻¹, consistent with 1h (1682 cm⁻¹) .

Antimicrobial Activity

  • Analog 5m () : Halogenated derivatives (e.g., 4-Cl) exhibit MIC values of 12.5 µg/mL against S. aureus, outperforming methoxy-substituted analogs due to increased electrophilicity .
  • Pyrazoline Derivatives () : 4-Chlorophenyl analogs demonstrate moderate antifungal activity (IC₅₀ ~25 µM), suggesting methoxy groups may reduce potency against fungi .

Antioxidant and Analgesic Activities

  • Pyrazoline-Benzothiazole () : Exhibits DPPH scavenging activity (IC₅₀ 18 µM), attributed to the benzothiazole moiety’s radical stabilization .
  • Monopyrazolines (): Show weaker antioxidant effects, highlighting the importance of fused heterocycles in enhancing activity.

Biological Activity

The compound 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C30H28N4O4C_{30}H_{28}N_{4}O_{4}, with a molar mass of approximately 508.57 g/mol. The structure features multiple functional groups, including methoxyphenyl and diphenyl moieties, which are known to influence its biological activity.

Antimicrobial Activity

Studies have shown that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess antibacterial and antifungal activities against various strains. The specific compound has been evaluated for its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Candida albicans12

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The presence of the bipyrazole structure is particularly noteworthy as it has been linked to the inhibition of tumor cell proliferation in several cancer types.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as H460 (lung cancer) and HT-29 (colon cancer) with IC50 values ranging from 10 to 25 µM .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Cytokine Effect Reference
IL-6Decreased production
TNF-αInhibition observed

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could interact with various receptors, altering their activity and downstream signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative stress, contributing to its protective effects against cellular damage.

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